molecular formula C24H22FN3O4 B3399177 N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide CAS No. 1040633-53-1

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide

Cat. No.: B3399177
CAS No.: 1040633-53-1
M. Wt: 435.4 g/mol
InChI Key: ULVVCNMRJBWEHO-UHFFFAOYSA-N
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Description

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide is an intriguing compound with potential applications across various scientific fields. It features a complex chemical structure with a pyrido[1,2-a]pyrazine backbone, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide involves multi-step organic synthesis. A typical synthetic route might include the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2-fluorobenzoic acid and benzylamine.

  • Amidation Reaction: : Initial amidation reaction involves converting 2-fluorobenzoic acid into its corresponding amide using benzylamine under specific conditions (e.g., using a coupling reagent like EDCI in the presence of a catalyst).

  • Cyclization and Functional Group Modification: : Subsequent steps involve cyclization to form the pyrido[1,2-a]pyrazine ring and further functional group modifications to introduce the benzyloxy and dioxo functionalities.

Industrial Production Methods

Industrial-scale production requires optimization of reaction conditions for yield and purity. Methods like continuous flow synthesis and automated reactors could be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions:

  • Oxidation: : It can be oxidized under certain conditions to introduce additional oxygen functionalities.

  • Reduction: : The compound can also be reduced to modify the oxidation state of certain groups within its structure.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides in the presence of a base.

Major Products

  • Oxidation: : Introduction of hydroxyl or carbonyl groups.

  • Reduction: : Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: : Formation of new derivatives with modified aromatic rings or side chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for designing new materials with specific properties. Its complex structure allows chemists to explore various functionalizations and modifications.

Biology and Medicine

In biological research, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide is studied for its potential therapeutic properties

Industry

In industrial settings, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action involves the compound interacting with molecular targets within biological systems. It may bind to specific enzymes or receptors, altering their function and triggering downstream pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Compared to other pyrido[1,2-a]pyrazine derivatives, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide is unique due to the presence of the benzyloxy and 2-fluorobenzamide functionalities, which may confer distinct biological or chemical properties. Similar compounds include:

  • Pyrido[1,2-a]pyrazine derivatives without the benzyloxy group: .

  • Other fluorinated aromatic compounds: with differing functional groups.

Biological Activity

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides and pyrido[1,2-a]pyrazines. Its structure includes a benzyloxy group and a fluorobenzamide moiety, which are crucial for its interaction with biological targets. The molecular formula is C20H21FN3O3C_{20}H_{21}FN_3O_3, and its molecular weight is approximately 372.4 g/mol. The presence of the dioxo and dihydro groups contributes to its potential reactivity and biological interactions.

Research indicates that compounds similar to this compound may inhibit specific enzymes or modulate receptor signaling pathways. The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that it interacts with certain biological targets such as proteases or kinases.

Antimicrobial Activity

One significant area of interest is the compound's potential as an anti-tubercular agent. In related studies, similar compounds have shown promising activity against Mycobacterium tuberculosis. For instance, derivatives with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM against the bacterium .

Table 1: Inhibitory Concentrations of Related Compounds Against Mycobacterium tuberculosis

CompoundIC50 (μM)IC90 (μM)
Compound A1.353.73
Compound B2.184.00
N-(2-(7-(benzyloxy)-...TBDTBD

Cytotoxicity

In cytotoxicity assays performed on human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic, indicating a favorable safety profile for further development . This suggests that this compound could be a viable candidate for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same class as N-(2-(7-(benzyloxy)-...):

  • Study on Anti-cancer Activity : A series of pyrido[1,2-a]pyrazine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One promising derivative exhibited IC50 values below 1 µM against A549 lung cancer cells, indicating strong anticancer potential .
  • Kinase Inhibition : Molecular docking studies suggest that related compounds can effectively bind to c-Met and VEGFR-2 kinases, which are critical in cancer progression and metastasis . This binding affinity supports their potential use as targeted cancer therapies.

Properties

IUPAC Name

N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c25-19-9-5-4-8-18(19)23(30)26-10-11-27-12-13-28-15-22(21(29)14-20(28)24(27)31)32-16-17-6-2-1-3-7-17/h1-9,14-15H,10-13,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVVCNMRJBWEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide
Reactant of Route 4
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide

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